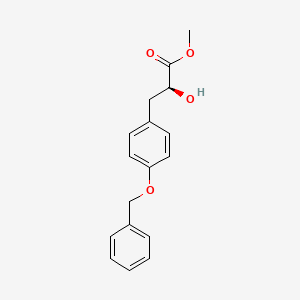
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylboronic acid pinacol ester is a compound that is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It’s also known as boronate ester .
Synthesis Analysis
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Molecular Structure Analysis
The empirical formula of phenylboronic acid pinacol ester is C12H17BO2 . The structure includes a benzene ring attached to a boron atom, which is further connected to a pinacol group .Chemical Reactions Analysis
Phenylboronic acid pinacol ester is used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .Physical And Chemical Properties Analysis
Phenylboronic acid pinacol ester is a solid with a melting point of 27-31 °C (lit.) .Aplicaciones Científicas De Investigación
Supramolecular Dendrimers Synthesis
One application involves the synthesis of supramolecular dendrimers using methyl esters of phenylpropionic acids, including structures similar to the mentioned compound. These dendrimers exhibit self-assembly into higher-order structures, demonstrating potential for creating various periodic and quasi-periodic assemblies. This research highlights the flexibility and synthetic accessibility of phenylpropyl ether-based dendrimers for potential applications in materials science (Percec et al., 2006).
Antimicrobial and Cytotoxic Activities
Another study focuses on the isolation of new compounds from mangrove fungi, including a structure related to the query compound. Preliminary bioassays revealed antibacterial, antifungal activities, and cytotoxicity against hepG2 cell lines, suggesting its potential in developing new antimicrobial and anticancer agents (Shao et al., 2007).
Enzymatic Deracemisation
Research into the enzymatic deracemisation of aromatic β-hydroxy acid esters, including structures akin to the query compound, showcases the conversion of racemic mixtures into enantiomerically enriched products. This process is vital for producing enantiopure compounds, which have significant implications in pharmaceuticals and asymmetric synthesis (Padhi et al., 2004).
Liquid Crystalline Properties
The synthesis and characterization of compounds with central linkages involving Schiff base-ester and disubstituted naphthalene ring systems have been explored for their liquid crystalline properties. Such studies are crucial for the development of novel materials with specific thermal and optical characteristics, applicable in displays and sensors (Thaker et al., 2012).
Propiedades
IUPAC Name |
methyl (2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMOWMMKVQUEX-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461002 |
Source


|
| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |
CAS RN |
481072-37-1 |
Source


|
| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

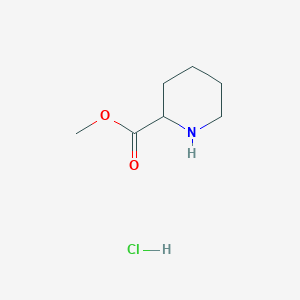
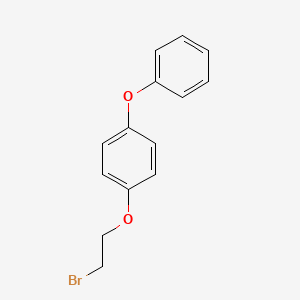
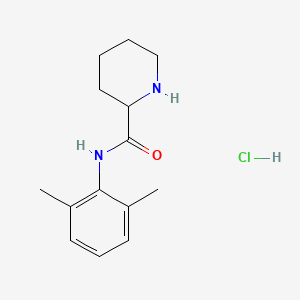
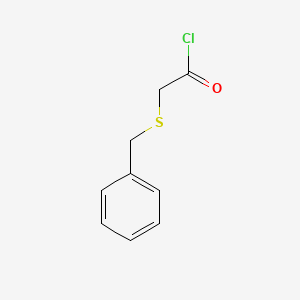
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
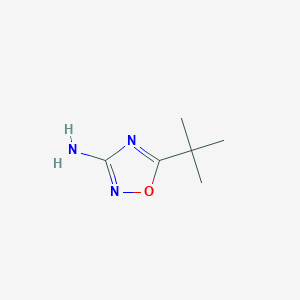
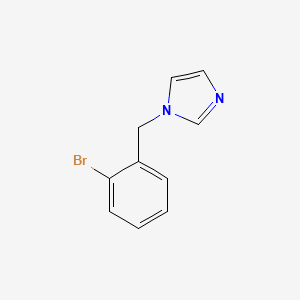
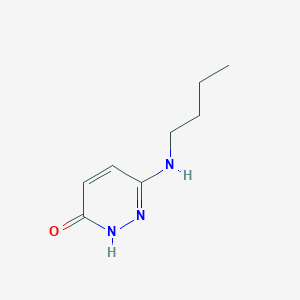
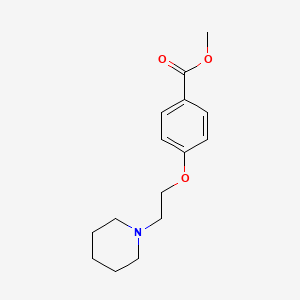
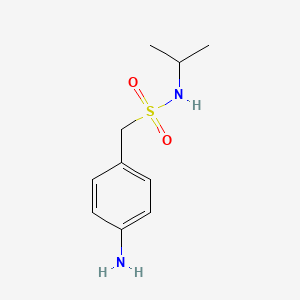
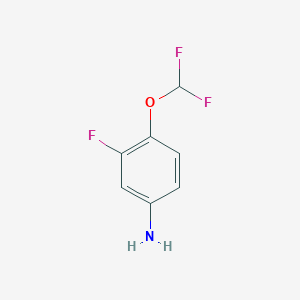
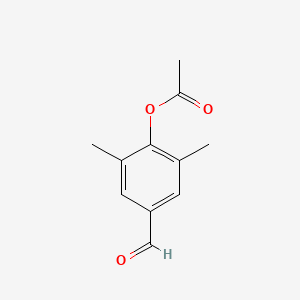
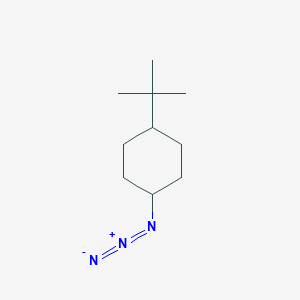
![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)